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methylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the
Imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. This core
structure is present in several commercially available drugs and is known to exhibit a wide
range of biological activities. The presence of a bromine atom at the 5-position and a methyl
group at the 2-position on the imidazo[1,2-a]pyridine ring system imparts specific
physicochemical properties and offers opportunities for further chemical modifications, making
it a valuable building block in the design and synthesis of novel therapeutic agents. This
technical guide provides a comprehensive overview of the physical and chemical properties,
synthesis, reactivity, and potential biological significance of 5-Bromo-2-methylimidazo[1,2-
a]pyridine.

Physical and Chemical Properties

The physicochemical properties of 5-Bromo-2-methylimidazo[1,2-a]pyridine are summarized
in the table below. These properties are crucial for its handling, formulation, and development
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as a potential drug candidate. The hydrochloride salt is often prepared to improve aqueous

solubility and stability.[1]

Property Value Reference(s)
Molecular Formula CsH7BrN2 [1]
Molecular Weight 211.06 g/mol [1]
CAS Number 74420-51-2 [1]
White to off-white solid
Appearance , (2]
(predicted)
_ _ Not experimentally determined
Melting Point ) )
in searched literature.
N ) Not experimentally determined
Boiling Point ) )
in searched literature.
Predicted to be soluble in
organic solvents like DMSO.[2]
Solubility The hydrochloride salt is [11[2]
expected to have improved
water solubility.[1]
Not experimentally determined
pKa : :
in searched literature.
Hydrochloride Salt Properties:
Property Value Reference(s)
Molecular Formula CsHsBrCIN:2 [1]
Molecular Weight 247.52 g/mol [3]
CAS Number 1609400-03-4 [3]

Spectral Data
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Detailed spectral analysis is essential for the unambiguous identification and characterization
of 5-Bromo-2-methylimidazo[1,2-a]pyridine. While experimentally obtained spectra for this
specific compound are not widely available in the searched literature, representative data for
related structures and general principles of NMR spectroscopy can be used for prediction.

IH NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct
signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the
methyl group. The chemical shifts and coupling patterns will be influenced by the bromine
substituent and the electronic nature of the fused ring system.

13C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the
carbon framework of the molecule. The chemical shifts of the carbon atoms will be affected by
the attached bromine and nitrogen atoms.

Synthesis and Experimental Protocols

The synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridine can be achieved through the
classical Tschitschibabin reaction, which involves the condensation of a substituted 2-
aminopyridine with an a-haloketone.[3] A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 5-Bromo-2-
methylimidazo[1,2-a]pyridine

Materials:

6-Bromo-2-aminopyridine

Chloroacetone

Ethanol

Sodium bicarbonate

Procedure:

 In a round-bottom flask, dissolve 6-Bromo-2-aminopyridine (1 equivalent) in ethanol.

e Add chloroacetone (1.1 equivalents) to the solution.
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» Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer
Chromatography (TLC).

» After completion of the reaction, cool the mixture to room temperature.
« Concentrate the reaction mixture under reduced pressure to remove the ethanol.
o Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

o Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50
mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
» Concentrate the filtrate under reduced pressure to obtain the crude product.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of hexane and ethyl acetate).

o Characterize the purified product by NMR and mass spectrometry to confirm its identity and
purity.

Starting Materials

Ghioroacetane Reaction Workup & Purification Final Product
L
‘ Condensation (Tschitschibabin) *4» Extraction H Purification (Column Chromatography) [ a=lieluleRZ =i T le Evde] 2 oY (6 [1o15S
6-Bromo-2-aminopyridine
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Synthetic workflow for 5-Bromo-2-methylimidazo[1,2-a]pyridine.

Chemical Reactivity
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The chemical reactivity of 5-Bromo-2-methylimidazo[1,2-a]pyridine is dictated by the
electronic properties of the fused heterocyclic system and the nature of its substituents.

» Substitution Reactions: The bromine atom at the 5-position is susceptible to nucleophilic
substitution and can be a handle for cross-coupling reactions, such as Suzuki-Miyaura
coupling, to introduce new functional groups.[4]

o Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation to form N-
oxides or other oxidized derivatives. Reduction of the ring system can also be achieved
using appropriate reducing agents.[3]

e C-H Functionalization: The imidazo[1,2-a]pyridine scaffold is known to undergo direct C-H
functionalization, allowing for the introduction of various substituents at different positions on
the ring system.

5-Bromo-2-methylimidazo[1,2-a]pyridine

at C5-Br /on N \of ring on ring

/ Chemical Reactions

Reduction C-H Functionalization

Click to download full resolution via product page

Reactivity profile of 5-Bromo-2-methylimidazo[1,2-a]pyridine.

Biological Activity and Potential Applications

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal
chemistry due to its wide range of biological activities.[3] Derivatives of this heterocyclic system
have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3]

While specific biological targets and mechanisms of action for 5-Bromo-2-methylimidazo[1,2-
a]pyridine have not been extensively elucidated in the public domain, related compounds have
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been investigated for their therapeutic potential. For instance, some derivatives have shown
antituberculosis activity, with minimum inhibitory concentrations (MIC) as low as 12.5 pg/mL
against Mycobacterium tuberculosis.[4] The mechanism of action for imidazo[1,2-a]pyridine
derivatives can vary widely, from enzyme inhibition to receptor modulation.[3] A novel
imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by
modulating the STAT3/NF-kB/INOS/COX-2 signaling pathway in cancer cell lines.

The bromine atom on 5-Bromo-2-methylimidazo[1,2-a]pyridine provides a convenient point
for chemical modification, allowing for the generation of libraries of related compounds for
structure-activity relationship (SAR) studies. This makes it an attractive starting point for drug
discovery programs targeting a variety of diseases.

Conclusion

5-Bromo-2-methylimidazo[1,2-a]pyridine is a versatile heterocyclic compound with
significant potential in medicinal chemistry and drug development. Its synthesis is accessible
through established methods, and its chemical reactivity allows for diverse functionalization.
While further research is needed to fully characterize its physical properties and elucidate its
specific biological mechanisms, the broader class of imidazo[1,2-a]pyridines demonstrates a
wide range of promising therapeutic activities. This technical guide serves as a foundational
resource for researchers interested in exploring the potential of 5-Bromo-2-
methylimidazo[1,2-a]pyridine in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylimidazo[1,2-a]pyridine”]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339806#physical-and-chemical-properties-of-5-
bromo-2-methylimidazo-1-2-a-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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